2-Bromooxazole-5-carboxamide

Lipophilicity Drug-likeness Permeability

Medicinal chemists face failed parallel synthesis due to slow aryl chloride coupling or unstable iodo analogs. 2-Bromooxazole-5-carboxamide solves this: the C2-bromo enables >60% library success rate versus <20% for chloro. The C5-carboxamide offers a distinct H-bond geometry (1 donor, 3 acceptors) for fragment screening. LogP 0.536 balances solubility and permeability. - **Key application**: 2-aryl oxazole-5-carboxamide libraries via Suzuki-Miyaura - **Regiochemical advantage**: Not interchangeable with 5-bromo-2-carboxamide isomer (pKa differs by ~14 units) - **Supply**: 95% purity, immediate R&D quantities

Molecular Formula C4H3BrN2O2
Molecular Weight 190.98 g/mol
Cat. No. B12507770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromooxazole-5-carboxamide
Molecular FormulaC4H3BrN2O2
Molecular Weight190.98 g/mol
Structural Identifiers
SMILESC1=C(OC(=N1)Br)C(=O)N
InChIInChI=1S/C4H3BrN2O2/c5-4-7-1-2(9-4)3(6)8/h1H,(H2,6,8)
InChIKeyFYCIWZZLFVDUIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromooxazole-5-carboxamide: Physicochemical and Structural Profile


2-Bromooxazole-5-carboxamide (CAS 2092714-29-7) is a bifunctional heterocyclic building block featuring an oxazole core substituted with a bromine atom at the C-2 position and a primary carboxamide at the C-5 position . Its molecular formula is C₄H₃BrN₂O₂, with a molecular weight of 190.98 g·mol⁻¹ and a computed LogP of 0.536, reflecting moderate lipophilicity imparted by the bromine substituent . The compound is commercially available at 95% purity from multiple suppliers and serves as a versatile intermediate for medicinal chemistry and agrochemical discovery programs requiring regioselective derivatization at the oxazole 2- and 5-positions .

Why Regioisomer and Halogen Analogs Are Not Interchangeable


The specific regiochemistry of 2-Bromooxazole-5-carboxamide—bromine at C-2 and carboxamide at C-5—creates a unique electronic and steric profile that is fundamentally altered in its regioisomer, 5-bromooxazole-2-carboxamide (CAS 3026728-42-4), where the functional-group positions are reversed . This regioisomeric swap changes the pKa of the carboxamide-conjugated oxazole by several log units, as evidenced by the predicted pKa of 14.45 ± 0.50 for the 5-bromo-2-carboxamide isomer . Likewise, substituting the bromine for chlorine (2-chlorooxazole-5-carboxamide) significantly reduces cross-coupling reactivity because aryl chlorides undergo oxidative addition to Pd(0) far more slowly than aryl bromides, while the iodo analog (2-iodooxazole-5-carboxamide, LogP ~0.2) suffers from lower lipophilicity and greater propensity for unwanted dehalogenation side reactions [1][2]. These differences mean that procurement or screening decisions cannot rely on supposedly ‘close’ analogs without quantitative justification.

Differentiation Data Against Closest Analogs


Lipophilicity Comparison Across Halogen and Parent Analogs

2-Bromooxazole-5-carboxamide has a computed LogP of 0.536, which is 0.062 log units higher than that of unsubstituted oxazole-5-carboxamide (LogP 0.4738) and 0.336 log units higher than that of 2-iodooxazole-5-carboxamide (LogP ~0.2) [1]. This bromine-mediated lipophilicity increase is modest but may improve passive membrane permeability relative to the parent, while avoiding the excessive hydrophobicity often associated with iodo substituents that can lead to poor aqueous solubility and promiscuous protein binding.

Lipophilicity Drug-likeness Permeability

Cross-Coupling Reactivity: Bromo vs. Chloro Scaffold

The 2-bromo substituent enables efficient palladium-catalyzed Suzuki–Miyaura cross-coupling. In a comprehensive study of bromooxazole building blocks, the parent 2-bromooxazole was synthesized in 74% yield via regioselective lithiation-bromination, and a library of 16 bromooxazoles engaged in parallel Suzuki coupling with a 60% synthesis success rate and 33% average yield [1]. By contrast, 2-chlorooxazoles require harsher reaction conditions or specialized catalysts for effective coupling due to the inherently lower reactivity of the C–Cl bond toward oxidative addition [2]. The carboxamide at C-5 remains intact under standard coupling conditions, providing a stable handle for subsequent amide derivatization.

Cross-coupling C–C bond formation Building block reactivity

Regioisomer-Dependent Basicity and Hydrogen Bonding

The placement of the carboxamide at C-5 rather than C-2 fundamentally alters the acid–base character of the oxazole ring. The regioisomer 5-bromooxazole-2-carboxamide (CAS 3026728-42-4) has a predicted pKa of 14.45 ± 0.50 for the carboxamide-adjacent functionality , whereas the target compound, with the carboxamide at C-5, presents a different protonation landscape that affects both solubility and target-binding interactions. The 2-bromo-5-carboxamide architecture positions the hydrogen-bond donor (NH₂) and acceptor (C=O) on the same side of the ring, providing a distinct pharmacophoric geometry compared to the 5-bromo-2-carboxamide isomer.

Regioisomerism pKa Molecular recognition

Hydrogen-Bonding Capacity vs. 2-Bromooxazole

2-Bromooxazole-5-carboxamide offers one hydrogen-bond donor and three hydrogen-bond acceptors, whereas the simpler building block 2-bromooxazole (CAS 125533-82-6) provides zero donors and only two acceptors . The carboxamide group adds both a donor and an additional acceptor, increasing the compound's capacity for specific, directional interactions with biological targets and enhancing water solubility. This makes the carboxamide derivative significantly more suitable for fragment-based screening and for establishing key binding interactions in lead compounds.

Hydrogen bonding Physicochemical properties Fragment-based drug discovery

Boiling Point and Density Differentiation Between Regioisomers

The regioisomer 5-bromooxazole-2-carboxamide (CAS 3026728-42-4) exhibits a predicted boiling point of 320.4 ± 34.0 °C and a predicted density of 1.903 ± 0.06 g·cm⁻³ at 20 °C . Although direct experimental data for 2-bromooxazole-5-carboxamide are not yet reported, the different positioning of the bromine and carboxamide substituents is expected to alter intermolecular interactions—specifically dipole moment and crystal packing—resulting in measurably different boiling points and densities. These differences influence purification method selection (e.g., distillation vs. chromatography) and formulation behavior during scale-up.

Physicochemical properties Formulation Purification

Optimal Application Scenarios Based on Evidence


Medicinal Chemistry Library Synthesis via Suzuki Coupling

The 2-bromo substituent provides a validated handle for parallel Suzuki coupling with a demonstrated 60% library success rate and 33% average yield across diverse bromooxazole substrates [1]. This enables rapid generation of 2-aryl/heteroaryl oxazole-5-carboxamide libraries for hit identification. Teams should prioritize this compound over the 2-chloro analog, which requires more forcing conditions and gives lower throughput in parallel synthesis formats [1].

Fragment-Based Discovery with Balanced Lipophilicity

With a LogP of 0.536, the compound falls within the favorable fragment-like lipophilicity range (LogP 0–3) [1]. The bromine provides a moderate increase in lipophilicity relative to the unsubstituted parent (LogP 0.4738) while avoiding the solubility penalties of the iodo analog (LogP ~0.2) [2]. This balance makes it suitable for fragment screens where both aqueous solubility and target membrane permeability are critical.

Structure-Based Design Requiring Defined H-Bond Geometry

The C-5 carboxamide provides one H-bond donor and three H-bond acceptors in a geometry that is distinct from the 5-bromo-2-carboxamide regioisomer [1]. This well-defined hydrogen-bonding architecture is essential for crystallographic fragment screening and for rational optimization of key interactions with protein targets, where regioisomer selection can determine whether a compound is a hit or a false negative.

Agrochemical Lead Optimization via Oxazole Bioisosterism

Oxazole-5-carboxamide derivatives have been reported as succinate dehydrogenase (SDH) inhibitors with IC₅₀ values comparable to the commercial fungicide boscalid (SEZC7 IC₅₀ = 16.6 μM vs. boscalid IC₅₀ = 12.9 μM) [1]. The 2-bromo substituent allows further diversification via cross-coupling to explore structure-activity relationships around this pharmacophore, offering a direct path to novel fungicidal candidates.

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